6-(2-Isopropylphenoxy)pyridin-3-amine
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Overview
Description
6-(2-Isopropylphenoxy)pyridin-3-amine is an organic compound with the molecular formula C14H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a phenoxy group substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Isopropylphenoxy)pyridin-3-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-isopropylphenol, which is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then subjected to amination reactions using ammonia or primary amines to introduce the amine group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Isopropylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, phenoxy derivatives, and various amine compounds .
Scientific Research Applications
6-(2-Isopropylphenoxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and anti-inflammatory properties
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-(2-Isopropylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes or pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(2-Isopropoxyphenoxy)pyridin-3-amine: This compound is similar in structure but contains an isopropoxy group instead of an isopropyl group.
Other Pyridine Derivatives: Compounds like 2,6-dimethylpyridine and 3-aminopyridine share structural similarities and are used in similar applications.
Uniqueness
6-(2-Isopropylphenoxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-(2-propan-2-ylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)12-5-3-4-6-13(12)17-14-8-7-11(15)9-16-14/h3-10H,15H2,1-2H3 |
InChI Key |
AWBOSFGMBQKWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)N |
Origin of Product |
United States |
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